7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid
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Overview
Description
7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3, and a carboxylic acid group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Multicomponent Reactions: These involve the reaction of 2-aminopyrimidine, aldehydes, and isocyanides in the presence of a catalyst.
Oxidative Coupling: This method involves the coupling of 2-aminopyrimidine with suitable coupling partners in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyrimidine derivatives.
Scientific Research Applications
7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-A]pyrimidine: Compounds with different substituents at various positions on the ring.
Uniqueness
7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group at position 3 allows for further functionalization and derivatization, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-11-6(7(12)13)4-9-8(11)10-5/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPHOHVAZPCLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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